molecular formula C10H21N B2533276 2-Neopentylpiperidine CAS No. 383128-30-1

2-Neopentylpiperidine

Cat. No.: B2533276
CAS No.: 383128-30-1
M. Wt: 155.285
InChI Key: WWVIHSGXAWYJLS-UHFFFAOYSA-N
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Description

2-Neopentylpiperidine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.285. The purity is usually 95%.
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Scientific Research Applications

Novel Toxic Alkaloid Research

2-Pentylpiperidine, a compound related to 2-Neopentylpiperidine, was identified as a novel volatile alkaloid in the toxic weed Conium maculatum L. This discovery led to further synthesis and study of its antinociceptive activity in mice, revealing both peripheral and central antinociceptive effects in specific dosage ranges (Radulović et al., 2012).

Dynamic Stereochemistry

The dynamic stereochemistry of N-neopentylpiperidines was investigated using NMR spectroscopy and molecular mechanics calculations. This study provided insights into the relative importance of ring inversion, exocyclic bond rotation, and nitrogen inversion in these compounds (Anderson et al., 1998).

Medicinal Chemistry

This compound derivatives have been explored in medicinal chemistry, particularly in the development of natural product-derived chemotherapeutic agents. This research highlighted the potential of these compounds in drug discovery for various diseases, including cancer (Lee, 2010).

Bioactive Diketopiperazines

Diketopiperazines, which include derivatives of this compound, were reviewed for their bioactive diversity and potential in drug discovery. This research covered various structure types and bioactivities, such as anti-tumor and neuroprotective effects (Wang et al., 2013).

Neoglycolipidation of Peptides

Neoglycolipidation of glucagon-like peptide 1 analogues, including this compound derivatives, was studied for enhancing the efficacy of peptide-based drugs. This approach balanced lipophilicity, directed soluble oligomer formation, and mediated albumin binding, demonstrating potent in vivo efficacy (van Witteloostuijn et al., 2017).

Neuromuscular Pharmacology

The effects of 4-methyl-2-aminopyridine, similar to this compound, were studied on neuromuscular transmission and muscle contractility, revealing its unique mechanism in facilitating neuromuscular transmission by inhibiting cholinesterase (Kiloh et al., 1981).

Future Directions

Piperidines, including 2-Neopentylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry.

Mechanism of Action

Properties

IUPAC Name

2-(2,2-dimethylpropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVIHSGXAWYJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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